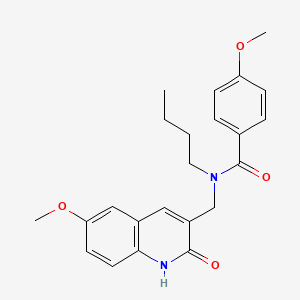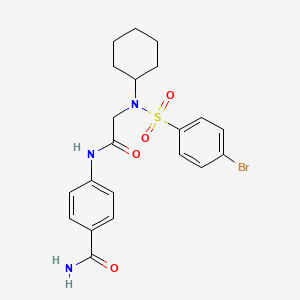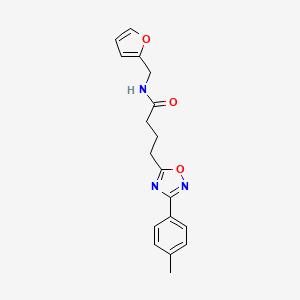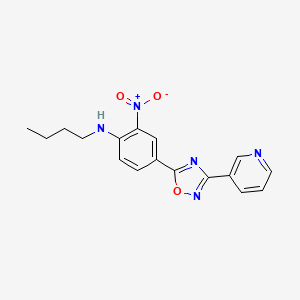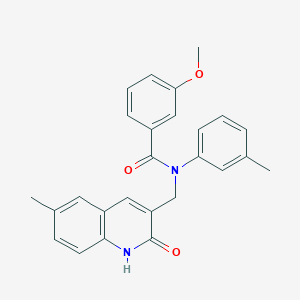
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HMN-176 is a member of the benzamide family of compounds and has been shown to have a range of biological effects, including anti-tumor and anti-inflammatory properties. In
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting these processes, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide is its specificity for cancer cells, which reduces the risk of toxicity to healthy cells. Another advantage is its ability to inhibit multiple targets involved in cancer cell growth and proliferation. However, one limitation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further research is needed to optimize the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide to improve its solubility and bioavailability.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide involves several steps, including the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde and 3-methoxy-N-(m-tolyl)benzamide in the presence of an acid catalyst to form the intermediate product. This intermediate product is then reduced using sodium borohydride to yield N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
特性
IUPAC Name |
3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-6-4-8-22(13-17)28(26(30)19-7-5-9-23(15-19)31-3)16-21-14-20-12-18(2)10-11-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAAFANCJSFUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
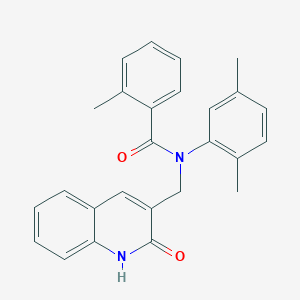
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
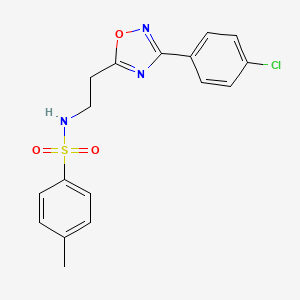
![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
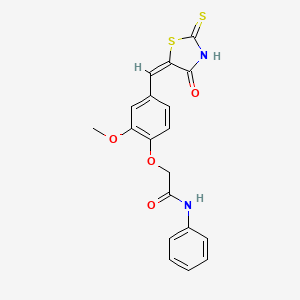
![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
